Penicilloate Penicilloate Penicilloic acid, also known as penicilloate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Penicilloic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Penicilloic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, penicilloic acid is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 11039-68-2
VCID: VC20978822
InChI: InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
SMILES: CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C
Molecular Formula: C16H20N2O5S
Molecular Weight: 352.4 g/mol

Penicilloate

CAS No.: 11039-68-2

Cat. No.: VC20978822

Molecular Formula: C16H20N2O5S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Penicilloate - 11039-68-2

Specification

Description Penicilloic acid, also known as penicilloate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Penicilloic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Penicilloic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, penicilloic acid is primarily located in the cytoplasm.
CAS No. 11039-68-2
Molecular Formula C16H20N2O5S
Molecular Weight 352.4 g/mol
IUPAC Name 2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Standard InChI Key HCYWNSXLUZRKJX-UHFFFAOYSA-N
SMILES CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C
Canonical SMILES CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator